molecular formula C11H14NO3P B14495871 Dimethyl (3-methyl-1H-indol-1-yl)phosphonate CAS No. 64794-84-9

Dimethyl (3-methyl-1H-indol-1-yl)phosphonate

Cat. No.: B14495871
CAS No.: 64794-84-9
M. Wt: 239.21 g/mol
InChI Key: RRNLMLYAJZTAFD-UHFFFAOYSA-N
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Description

Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a phosphonate group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate typically involves the reaction of 3-methylindole with dimethyl phosphite. This reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the phosphonate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methyl-1H-indol-1-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or other reduced forms.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted indole derivatives, depending on the reagents used.

Scientific Research Applications

Dimethyl (3-methyl-1H-indol-1-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s indole moiety is of interest in the study of biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The phosphonate group can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1H-indol-1-yl)phosphonate: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.

    Dimethyl (3-methyl-1H-indol-2-yl)phosphonate: The phosphonate group is attached at a different position on the indole ring, leading to different chemical and biological properties.

Uniqueness

Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is unique due to the specific positioning of the phosphonate group and the methyl group on the indole ring. This configuration can result in distinct reactivity patterns and biological activities compared to other indole derivatives.

Properties

CAS No.

64794-84-9

Molecular Formula

C11H14NO3P

Molecular Weight

239.21 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methylindole

InChI

InChI=1S/C11H14NO3P/c1-9-8-12(16(13,14-2)15-3)11-7-5-4-6-10(9)11/h4-8H,1-3H3

InChI Key

RRNLMLYAJZTAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)P(=O)(OC)OC

Origin of Product

United States

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